6-Methyl-2-styrylquinazolin-4(1H)-one
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Overview
Description
6-Methyl-2-styrylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a styryl group and a methyl group in the quinazolinone structure may impart unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-styrylquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 6-methyl-2-aminobenzamide with cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This may include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-styrylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The styryl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-2-styrylquinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the styryl and methyl groups may influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-Styrylquinazolin-4(1H)-one: Lacks the methyl group at the 6-position.
6-Methylquinazolin-4(1H)-one: Lacks the styryl group.
Quinazolin-4(1H)-one: Lacks both the styryl and methyl groups.
Uniqueness
6-Methyl-2-styrylquinazolin-4(1H)-one is unique due to the presence of both the styryl and methyl groups, which may impart distinct chemical and biological properties compared to other quinazolinone derivatives. These structural features could influence the compound’s reactivity, stability, and interactions with biological targets.
Biological Activity
6-Methyl-2-styrylquinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazolinone class, which has been extensively studied for its anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications supported by various research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-amino-3-methylbenzoic acid with appropriate aldehydes or ketones under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free methods.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. Research indicates that compounds within this class can inhibit tubulin polymerization, a crucial process in cell division. For instance, a study reported that derivatives of 2-styrylquinazolin-4(3H)-ones exhibited significant cytotoxicity against various cancer cell lines, including human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines. The lead compound showed IC50 values ranging from 14.96 μM to 37.18 μM across different cell lines, indicating moderate to strong anticancer activity .
Cell Line | IC50 (μM) |
---|---|
TK-10 | 22.48 |
UACC-62 | 14.96 |
MCF-7 | 37.18 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a styryl moiety enhances the antimicrobial activity of quinazolinone derivatives significantly . In particular, compounds have been effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as novel antibiotics.
Microorganism | Activity |
---|---|
MRSA | Effective |
Gram-positive bacteria | Significant inhibition |
Gram-negative bacteria | Moderate inhibition |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Tubulin Polymerization Inhibition : Compounds in this class disrupt microtubule dynamics by inhibiting tubulin polymerization, thereby blocking cell division .
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for DNA synthesis and cell proliferation .
- GTP Hydrolysis Stimulation : Some derivatives stimulate GTP hydrolysis uncoupled from polymerization, further contributing to their anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A study involving L1210 murine leukemia cells demonstrated that specific analogs not only inhibited tumor growth but also displayed enhanced activity when modified with halide or hydrophobic substituents at position 6 .
- Another investigation reported that certain derivatives exhibited potent activity against human tumor xenografts in vivo, suggesting their potential for further development as therapeutic agents .
Properties
Molecular Formula |
C17H14N2O |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
6-methyl-2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-12-7-9-15-14(11-12)17(20)19-16(18-15)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b10-8+ |
InChI Key |
NLNDHQDYCBFJGQ-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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